molecular formula C10H6F2IN B15331818 6,8-Difluoro-4-iodo-2-methylquinoline

6,8-Difluoro-4-iodo-2-methylquinoline

Cat. No.: B15331818
M. Wt: 305.06 g/mol
InChI Key: URFGJWMFKWFAME-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-iodo-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

The synthesis of 6,8-Difluoro-4-iodo-2-methylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the quinoline ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The iodine atom can be introduced via iodination reactions using iodine or iodine monochloride .

Industrial production methods may involve multi-step synthesis routes, starting from commercially available precursors. These methods often include cyclization reactions, halogenation, and functional group transformations to achieve the desired fluorinated quinoline structure .

Chemical Reactions Analysis

6,8-Difluoro-4-iodo-2-methylquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran .

Scientific Research Applications

6,8-Difluoro-4-iodo-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-4-iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby blocking its activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

6,8-Difluoro-4-iodo-2-methylquinoline can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H6F2IN

Molecular Weight

305.06 g/mol

IUPAC Name

6,8-difluoro-4-iodo-2-methylquinoline

InChI

InChI=1S/C10H6F2IN/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3

InChI Key

URFGJWMFKWFAME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)I

Origin of Product

United States

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